molecular formula C10H12Cl2N2Pt B13733258 But-2-ene;dichloroplatinum;pyridine-4-carbonitrile CAS No. 33151-94-9

But-2-ene;dichloroplatinum;pyridine-4-carbonitrile

Katalognummer: B13733258
CAS-Nummer: 33151-94-9
Molekulargewicht: 426.2 g/mol
InChI-Schlüssel: JHBZDPFXAWBYCS-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

But-2-ene;dichloroplatinum;pyridine-4-carbonitrile is a complex organometallic compound with the molecular formula C10H15Cl2N2Pt and a molecular weight of 429.224 g/mol . This compound is known for its unique structure, which includes a platinum center coordinated to but-2-ene and pyridine-4-carbonitrile ligands.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of but-2-ene;dichloroplatinum;pyridine-4-carbonitrile typically involves the reaction of dichloroplatinum with but-2-ene and pyridine-4-carbonitrile under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-purity reagents and precise control of reaction conditions are crucial to ensure the quality and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

But-2-ene;dichloroplatinum;pyridine-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The platinum center can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different platinum complexes.

    Substitution: Ligands such as but-2-ene or pyridine-4-carbonitrile can be substituted with other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and ligand exchange reagents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction may produce lower oxidation state complexes.

Wissenschaftliche Forschungsanwendungen

But-2-ene;dichloroplatinum;pyridine-4-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a catalyst in various organic reactions.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential use in cancer therapy due to its platinum content.

    Industry: Utilized in the production of high-purity platinum compounds for various industrial applications.

Wirkmechanismus

The mechanism of action of but-2-ene;dichloroplatinum;pyridine-4-carbonitrile involves the coordination of the platinum center to target molecules. This coordination can alter the electronic structure of the target molecules, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific application and conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    But-2-ene: An acyclic alkene with four carbon atoms, known for its cis/trans isomerism.

    Dichloroplatinum: A common platinum complex used in various chemical reactions.

    Pyridine-4-carbonitrile: A nitrogen-containing heterocycle used in organic synthesis.

Uniqueness

But-2-ene;dichloroplatinum;pyridine-4-carbonitrile is unique due to its specific combination of ligands and platinum center, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Eigenschaften

CAS-Nummer

33151-94-9

Molekularformel

C10H12Cl2N2Pt

Molekulargewicht

426.2 g/mol

IUPAC-Name

but-2-ene;dichloroplatinum;pyridine-4-carbonitrile

InChI

InChI=1S/C6H4N2.C4H8.2ClH.Pt/c7-5-6-1-3-8-4-2-6;1-3-4-2;;;/h1-4H;3-4H,1-2H3;2*1H;/q;;;;+2/p-2

InChI-Schlüssel

JHBZDPFXAWBYCS-UHFFFAOYSA-L

Kanonische SMILES

CC=CC.C1=CN=CC=C1C#N.Cl[Pt]Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.